1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride
Description
1-[(1H-Pyrazol-4-yl)methyl]piperazine trihydrochloride is a heterocyclic compound comprising a piperazine core substituted with a pyrazole moiety via a methyl linker. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperazine derivatives are widely studied for their pharmacological versatility, including antihistaminic, anti-inflammatory, and receptor-targeting properties .
Properties
IUPAC Name |
1-(1H-pyrazol-4-ylmethyl)piperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEGJAXNXDKKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNN=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride typically involves the reaction of pyrazole derivatives with piperazine under controlled conditions. One common method includes the use of pyrazole-4-carboxaldehyde and piperazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the trihydrochloride salt .
Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps .
Chemical Reactions Analysis
1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptor proteins, modulating their signaling functions and influencing cellular responses .
Comparison with Similar Compounds
Pyrazole vs. Imidazole Substitutions
- 1-[(1H-Imidazol-4-yl)methyl]piperazine trihydrochloride (CAS 2060029-67-4):
- Replacing pyrazole with imidazole introduces an additional nitrogen atom in the heterocycle, altering electronic properties and hydrogen-bonding capacity.
- Molecular Weight: 275.61 g/mol (vs. ~275–300 g/mol for pyrazole analogs).
- Applications: Imidazole derivatives are often associated with antimicrobial and anticancer activities due to their enhanced interaction with metalloenzymes .
Substituent Variations on the Pyrazole Ring
- 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride (CAS 1951439-89-6): Methyl groups at positions 1 and 3 of the pyrazole increase steric bulk and lipophilicity. Molecular Weight: 230.74 g/mol (lower than the trihydrochloride form of the target compound).
Piperazine Core Modifications
- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS 1621519-77-4):
Anti-Inflammatory Activity
- Cyclizine derivatives (e.g., 1-benzhydryl-4-methyl-piperazine): Exhibit potent anti-inflammatory effects in rat paw edema models (ED₅₀: 12–25 mg/kg). Mechanistic Insight: H1-receptor antagonism and histamine-induced edema suppression . Comparison: The pyrazole-methyl substituent in the target compound may enhance selectivity for non-histamine targets (e.g., cytokine receptors).
Enzyme Inhibition
- Teneligliptin intermediates (e.g., 1-[1-(5-cyanopyridin-2-yl)-3-methyl-1H-pyrazol-5-yl]piperazine): Act as DPP-4 inhibitors for diabetes therapy (IC₅₀: <10 nM). Structural Advantage: The cyanopyridinyl group enhances binding to the enzyme’s catalytic site .
Physicochemical Properties
Biological Activity
1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential neuropharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine core substituted with a pyrazole moiety. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H13Cl3N4 |
| Molecular Weight | 257.57 g/mol |
| CAS Number | 1909319-41-0 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds in this class may modulate the serotonergic system, particularly through interactions with the 5-HT1A receptor, which is crucial for anxiolytic and antidepressant effects .
Anxiolytic and Antidepressant Activity
Studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant anxiolytic and antidepressant-like activities. For instance, a related compound was shown to increase the time spent in the open arms of an elevated plus maze, indicating reduced anxiety levels in animal models .
Table: Summary of Pharmacological Studies
Case Studies
Several studies have focused on the biological evaluation of piperazine derivatives similar to this compound. For example:
- LQFM192 : This compound exhibited anxiolytic-like effects through the modulation of the serotonergic system and benzodiazepine sites on GABAA receptors. The results indicated that the anxiolytic activity was blocked by specific receptor antagonists, confirming the involvement of these pathways .
- LQFM104 : In another study, this derivative demonstrated both antidepressant and anxiolytic properties in behavioral tests. The effects were also linked to serotonergic pathways, highlighting the potential therapeutic applications of pyrazole-substituted piperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
